molecular formula C14H12BrNO2 B6285939 4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol CAS No. 303215-15-8

4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol

Cat. No.: B6285939
CAS No.: 303215-15-8
M. Wt: 306.15 g/mol
InChI Key: IGMWQQASEUFJKY-UHFFFAOYSA-N
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Description

4-Bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol is a chemical compound with the molecular formula C14H12BrNO2 and a molecular weight of 306.15 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and an imine group attached to a phenol ring. It is primarily used in research settings and has various applications in chemistry and biology.

Mechanism of Action

Target of Action

It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the cell.

Mode of Action

It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure or function of its target molecules.

Biochemical Pathways

Given its potential to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation , it could potentially affect various biochemical pathways, particularly those involving its target molecules.

Result of Action

Based on its potential reactions , it could potentially alter the structure or function of its target molecules, leading to changes at the molecular and cellular levels.

Action Environment

This compound presents an interesting subject for further study in the field of proteomics research .

Preparation Methods

The synthesis of 4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 3-methoxyaniline under reflux conditions in ethanol . The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride, leading to the formation of the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.

Scientific Research Applications

4-Bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol has several scientific research applications:

Comparison with Similar Compounds

4-Bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-2-[(3-methoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMWQQASEUFJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416404
Record name AC1NSF8U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5375-46-2
Record name AC1NSF8U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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